molecular formula C11H17NO3 B2715262 tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate CAS No. 205877-92-5

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate

Cat. No.: B2715262
CAS No.: 205877-92-5
M. Wt: 211.261
InChI Key: QGAMBGGFAOFTCM-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-oxocyclohex-2-en-1-yl group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-oxocyclohex-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is unique due to the presence of the 4-oxocyclohex-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMBGGFAOFTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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